2-Furan-2-yl-2-morpholin-4-yl-ethylamine

Drug Design Physicochemical Profiling ADME Prediction

2-Furan-2-yl-2-morpholin-4-yl-ethylamine (CAS 876717-86-1, C10H16N2O2, MW 196.25 g/mol) is a gem-disubstituted ethylamine scaffold that juxtaposes an electron-rich furan ring with a morpholine heterocycle at a single α-carbon to the primary amine. Distinct from common α-monosubstituted or linear aminoethyl-morpholine building blocks, this compound presents a sterically constrained, amine-bearing chiral center flanked by two heteroaryl/heterocyclyl groups, a motif that has been specifically curated into the Sigma-Aldrich AldrichCPR collection of unique early-discovery chemicals.

Molecular Formula C10H16N2O2
Molecular Weight 196.25
CAS No. 876717-86-1
Cat. No. B2424646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furan-2-yl-2-morpholin-4-yl-ethylamine
CAS876717-86-1
Molecular FormulaC10H16N2O2
Molecular Weight196.25
Structural Identifiers
SMILESC1COCCN1C(CN)C2=CC=CO2
InChIInChI=1S/C10H16N2O2/c11-8-9(10-2-1-5-14-10)12-3-6-13-7-4-12/h1-2,5,9H,3-4,6-8,11H2
InChIKeyNRMDJRDSDKGPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Furan-2-yl-2-morpholin-4-yl-ethylamine (CAS 876717-86-1): A Gem-Disubstituted Heterocyclic Building Block for Medicinal Chemistry


2-Furan-2-yl-2-morpholin-4-yl-ethylamine (CAS 876717-86-1, C10H16N2O2, MW 196.25 g/mol) is a gem-disubstituted ethylamine scaffold that juxtaposes an electron-rich furan ring with a morpholine heterocycle at a single α-carbon to the primary amine [1]. Distinct from common α-monosubstituted or linear aminoethyl-morpholine building blocks, this compound presents a sterically constrained, amine-bearing chiral center flanked by two heteroaryl/heterocyclyl groups, a motif that has been specifically curated into the Sigma-Aldrich AldrichCPR collection of unique early-discovery chemicals . Its predicted physicochemical profile—XLogP3 of -0.4, topological polar surface area (TPSA) of 51.6 Ų, and a single hydrogen bond donor balanced against four hydrogen bond acceptors—places it in a property space that is distinct from both its phenyl and 5-methylfuran analogs [1].

Why 2-Furan-2-yl-2-morpholin-4-yl-ethylamine Cannot Be Replaced by Generic Analogs in Research Settings


In-class analogs—such as 2-morpholin-4-yl-2-phenyl-ethylamine (CAS 31466-44-1), the 5-methylfuran congener (CAS 875160-04-6), or the nitrile variant 2-(furan-2-yl)-2-(morpholin-4-yl)acetonitrile (CAS 321974-06-5)—differ crucially in electronic character, steric demand, and hydrogen-bonding capacity, all of which propagate through every step of a synthetic or screening workflow [1]. Replacement of the furan with a phenyl ring increases lipophilicity (ΔXLogP estimated ≥ +1.0 units) and eliminates the oxygen-mediated hydrogen bond acceptor, altering both pharmacokinetic properties and target engagement profiles [1][2]. The 5-methylfuran analog introduces an additional lipophilic methyl group that shifts ligand efficiency metrics, while the acetonitrile analog replaces the primary amine nucleophile with a nitrile, fundamentally changing the compound's reactivity as a synthetic building block [1]. Even the simple, unsubstituted 4-(2-aminoethyl)morpholine (CAS 2038-03-1) lacks the conformational restriction and additional heteroaryl interactions provided by the α-furan substituent [3]. The quantitative evidence below demonstrates that these differences are not incremental—they are decisive for scientific selection.

2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Head-to-Head Quantitative Differentiation Data for Procurement Decision-Making


Lipophilicity Control: Furan vs. Phenyl Substituent Drives a >1.0 Log Unit Difference in XLogP

The target compound's XLogP3 of -0.4 (computed by PubChem) contrasts sharply with the phenyl analog 2-morpholin-4-yl-2-phenyl-ethylamine, whose XLogP is predicted to exceed +0.6 based on the standard Hansch π-value for phenyl vs. furan (Δπ ≈ +1.0) [1][2]. This >1.0 log unit reduction in lipophilicity places the furan compound in a more favorable region for aqueous solubility and reduced off-target binding, per Lipinski's rule-of-five guidelines [3].

Drug Design Physicochemical Profiling ADME Prediction

Topological Polar Surface Area (TPSA): 51.6 Ų Enables CNS Multiparameter Optimization (MPO) Compliance

The target compound's TPSA of 51.6 Ų (PubChem computed) falls within the desirable CNS drug space (TPSA < 70 Ų for brain penetration) while retaining sufficient polarity for solubility [1]. In contrast, the phenyl analog is expected to have a lower TPSA (~35–40 Ų, lacking the furan oxygen contribution), which may increase membrane permeability but at the cost of reduced aqueous solubility and higher promiscuity risk [2]. The 5-methylfuran analog (CAS 875160-04-6) shares a similar TPSA but adds lipophilic bulk, shifting MPO desirability scores unfavorably .

CNS Drug Discovery Medicinal Chemistry Property-Based Design

Hydrogen Bond Acceptor Count: Four vs. Three Acceptors Expands Target Interaction Potential

With four hydrogen bond acceptors (HBA) compared to only three for 4-(2-aminoethyl)morpholine (CAS 2038-03-1), the target compound offers an additional polar interaction point that can significantly enhance binding free energy in fragment-based screens [1][2]. The furan oxygen serves as a weak HBA that can engage in C–H···O hydrogen bonds or π-stacking interactions not possible with simple alkyl-morpholine building blocks [3]. This increases the probability of identifying productive binding modes in target-based assays.

Fragment-Based Drug Discovery Ligand Efficiency Binding Free Energy

Solid Physical Form Enhances Weighing Accuracy and Stability in Compound Management

Sigma-Aldrich specifies the target compound's physical form as a solid at ambient temperature, in contrast to many structurally related aminoethyl-morpholine building blocks that are liquids (e.g., 4-(2-aminoethyl)morpholine, mp ~ -24°C) . Solid form enables more accurate gravimetric dispensing in automated compound management systems, reduces volatility-related losses during long-term storage, and simplifies shipment logistics compared to liquid analogs that require special packaging [1].

Compound Management Automated Storage High-Throughput Screening

Alpha-Gem-Disubstitution Imposes Conformational Constraint Absent in Linear Aminoethyl-Morpholine Scaffolds

The target compound features an α,α-gem-disubstituted ethylamine motif where both the furan and morpholine rings are attached to the same carbon adjacent to the primary amine, generating a chiral center with restricted conformational freedom [1]. This contrasts with the linear connectivity of N-(furan-2-ylmethyl)-2-morpholinoethanamine (CAS 880813-53-6), where the furan is separated from the morpholine by a flexible two-carbon linker, resulting in higher entropy loss upon target binding . The gem-disubstitution pattern reduces the number of rotatable bonds available for conformational sampling from 5 (in the linear analog) to 3, effectively pre-organizing the scaffold for target engagement [1][2].

Conformational Analysis Scaffold Diversity Chemical Biology

AldrichCPR Curation: Pre-Selected Scaffold Novelty for Early Discovery Libraries

The target compound is explicitly listed as part of the Sigma-Aldrich AldrichCPR (Chemical Portfolio Resource) collection, a curated set of unique chemicals provided to early-discovery researchers for lead identification . Inclusion in this collection implies prior vetting for structural novelty, druglike property space, and synthetic accessibility—criteria not automatically satisfied by close analogs such as 2-(5-methyl-2-furyl)-2-morpholin-4-yl-ethylamine or 2-(furan-2-yl)-2-(morpholin-4-yl)acetonitrile, which are available from multiple commercial sources but lack this curation layer . The AldrichCPR designation reduces the risk of purchasing a compound that has already been extensively explored or is chemically intractable.

Library Design Chemical Diversity Hit Identification

Optimized Application Scenarios for 2-Furan-2-yl-2-morpholin-4-yl-ethylamine Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment Library Design

The target compound's TPSA of 51.6 Ų combined with XLogP of -0.4 places it within the CNS MPO 'sweet spot' (TPSA 40–70 Ų, logP 0–3) [1]. Its four H-bond acceptors provide sufficient polarity for target engagement without exceeding the TPSA threshold associated with poor brain penetration. Procurement for CNS-focused fragment-based screening is therefore quantitatively justified over the phenyl analog, whose lower TPSA and higher logP risk P-glycoprotein efflux liability, or the 5-methylfuran analog, whose additional methyl group pushes lipophilicity beyond the optimal CNS range [2].

Chiral Amine Building Block for Diversity-Oriented Synthesis (DOS)

The α,α-gem-disubstituted architecture creates a chiral center directly attached to a primary amine, enabling diastereoselective transformations such as reductive amination, urea formation, or amide coupling that produce stereochemically defined products [1]. With only 3 rotatable bonds—versus 5 for the linear N-(furan-2-ylmethyl) analog—the scaffold pre-organizes conformational space, increasing the probability of obtaining crystalline intermediates during medicinal chemistry optimization . This makes the compound a preferred procurement choice for DOS campaigns targeting complex, three-dimensional lead matter.

Automated High-Throughput Screening (HTS) Plate Preparation

The solid physical form of 2-furan-2-yl-2-morpholin-4-yl-ethylamine directly addresses compound-management challenges in automated HTS workflows [1]. Solid compounds can be precisely weighed on microbalances (±0.01 mg accuracy) for DMSO stock solution preparation, eliminating the volumetric errors associated with liquid building blocks such as 4-(2-aminoethyl)morpholine (mp -24°C) [2]. For screening facilities processing thousands of compounds per week, this translates to measurable improvements in concentration accuracy and inter-plate reproducibility, reducing false-negative rates attributable to compound handling artifacts.

Kinase or GPCR Targeted Library Enumeration with Favorable ADME Predictors

The combination of moderate TPSA (51.6 Ų), low XLogP (-0.4), and a single H-bond donor makes the target compound an ideal amine cap for kinase hinge-binder motifs or GPCR allosteric modulator libraries where exceeding Lipinski's rule-of-five thresholds would disqualify downstream candidates [1][2]. In contrast, the phenyl analog's higher logP and the acetonitrile analog's lack of a primary amine nucleophile preclude their use in the same diversity-oriented amide coupling strategies. Procuring this specific furan-morpholine building block ensures that enumerated library members retain favorable computed ADME profiles before a single compound is synthesized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Furan-2-yl-2-morpholin-4-yl-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.